Theophylline, 7-(3-(2-chloronicotinamido)propyl)-

Description

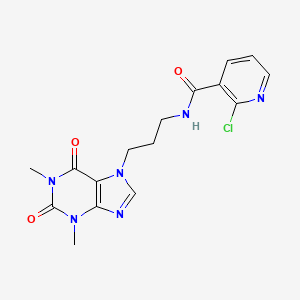

Theophylline, 7-(3-(2-chloronicotinamido)propyl)-, is a xanthine derivative structurally modified by introducing a 3-(2-chloronicotinamido)propyl substituent at the 7-position of the theophylline backbone.

The compound’s synthesis likely involves alkylation of theophylline with a halogenated propane intermediate, followed by coupling with 2-chloronicotinamide, as inferred from similar pathways in . Its structural uniqueness lies in the chlorinated nicotinamide group, which distinguishes it from classical theophylline derivatives used primarily as bronchodilators.

Properties

CAS No. |

70454-35-2 |

|---|---|

Molecular Formula |

C16H17ClN6O3 |

Molecular Weight |

376.80 g/mol |

IUPAC Name |

2-chloro-N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C16H17ClN6O3/c1-21-13-11(15(25)22(2)16(21)26)23(9-20-13)8-4-7-19-14(24)10-5-3-6-18-12(10)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,24) |

InChI Key |

CDLRNKHJZAKNNL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- typically involves the following steps:

Starting Material: Theophylline is used as the starting material.

N-Alkylation: Theophylline undergoes N-alkylation with 3-bromopropylamine to form 7-(3-aminopropyl)theophylline.

Amidation: The 7-(3-aminopropyl)theophylline is then reacted with 2-chloronicotinic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-(2-chloronicotinamido)propyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloronicotinamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Theophylline, 7-(3-(2-chloronicotinamido)propyl)- has several scientific research applications:

Chemistry: Used as a model compound in studies of methylxanthine derivatives and their reactivity.

Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating respiratory diseases and other conditions.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- involves several pathways:

Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.

Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.

Histone Deacetylase Activation: The compound may activate histone deacetylase, which can modulate gene expression and reduce inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Proxyphyline (7-(β-Hydroxypropyl)theophylline)

- Structure : Features a β-hydroxypropyl group at the 7-position.

- Molecular Formula : C₁₀H₁₄N₄O₃; MW: 238.2 .

- Key Properties : High water solubility (100 mg/mL), making it suitable for pharmaceutical formulations.

- Application : Primarily used as a bronchodilator.

Etophylline (7-(2-Hydroxyethyl)theophylline)

- Structure : Substituted with a 2-hydroxyethyl chain.

- Molecular Formula : C₉H₁₂N₄O₃; MW: 224.2 .

- Key Properties : Intermediate solubility; used in respiratory therapies.

- Contrast : Smaller substituent and lack of aromatic/chlorinated groups result in lower bioactivity against pathogens compared to the chloronicotinamide derivative .

7-(2-Hydroxy-1-methylpropyl)-theophylline

- Structure : Contains a branched hydroxyalkyl group.

- Molecular Formula : C₁₁H₁₆N₄O₃; MW: ~252.3 .

- Contrast : The branched chain may reduce interaction with pesticidal targets compared to the linear chloronicotinamide-propyl group .

Fungicidal Activity

- Theophylline, 7-(3-(2-chloronicotinamido)propyl)- : While direct data are unavailable, structurally related (S)-2-(2-chloronicotinamido)propyl derivatives exhibit potent fungicidal activity against Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani at 50 µg/mL . The chlorine atom likely enhances binding to fungal enzymes.

- Proxyphyline/Etophylline: No reported fungicidal activity; focused on adenosine receptor antagonism for bronchodilation .

Phytotoxicity

- Theophylline, 7-(3-(2-chloronicotinamido)propyl)- : Analogous compounds (e.g., (S)-2-(2-chloronicotinamido)propyl benzoates) show low phytotoxicity against lettuce and bentgrass at 1 mM, except for specific derivatives with bulky substituents .

- Classical Theophylline Derivatives : High phytotoxicity at similar concentrations, limiting agricultural applications .

Physicochemical Properties

Q & A

Q. How can researchers assess the compatibility of theophylline derivatives with excipients during formulation development?

Methodological Answer: Differential Scanning Calorimetry (DSC) combined with chemometric factor analysis (FA) is effective. Cluster analysis of DSC data via score scatter plots distinguishes compatible mixtures (e.g., theophylline-cellulose) from incompatible ones based on thermal properties. For example, mixtures with >70% theophylline cluster separately from excipient-rich groups, indicating stability .

Q. What pharmacokinetic (PK) models are suitable for intravenous theophylline administration in preclinical studies?

Methodological Answer: A two-compartment open model with first-order elimination is validated for IV theophylline in rabbits. This model accounts for distribution (α-phase) and elimination (β-phase) kinetics, with parameters derived from plasma concentration-time profiles (e.g., using software like AUTOAN 2). Ensure infusion rates (e.g., 200 mg over 45–60 minutes) align with species-specific clearance rates .

Q. How should physiologically based pharmacokinetic (PBPK) models for theophylline be parameterized in non-pregnant populations?

Methodological Answer: Incorporate CYP1A2 (88% hepatic metabolism) and CYP2E1 (12%) contributions, validated against virtual trials simulating IV/oral dosing (e.g., 4.5–7.6 mg/kg). Use trial designs with diverse demographics (age, sex) and route-specific absorption models (e.g., first-order kinetics for preterm neonates) .

Advanced Research Questions

Q. How can contradictions in CYP enzyme contributions to theophylline metabolism across studies be resolved?

Methodological Answer: Discrepancies (e.g., CYP2D6/3A4 minor roles vs. null contributions) require sensitivity analysis in PBPK models. Adjust for genetic polymorphisms (e.g., CYP1A2 variants) or drug interactions (e.g., fluvoxamine inhibition). Validate using clinical PK data from smokers (higher clearance) vs. non-smokers .

Q. How to address conflicting clinical outcomes in COPD trials using low-dose theophylline (e.g., efficacy vs. no effect)?

Methodological Answer: Perform subgroup analyses stratified by smoking status, weight, and clearance rates (Table 35, ). For example, adjust dosing using pharmacokinetic modeling (e.g., 200 mg bid for non-smokers vs. 250 mg for smokers) and evaluate exacerbation rates via adjusted incidence rate ratios (IRR) .

Q. What statistical methods resolve discrepancies in theophylline’s relaxant effects across tissue preparations?

Methodological Answer: Use one-way ANOVA with Tukey-Kramer post hoc tests to compare relaxant effects (e.g., KCl vs. methacholine-induced contractions). Pair concentration-response curves with least-squares regression to quantify potency (EC₅₀) and efficacy (Emax) differences .

Data Contradiction Analysis

Q. How to interpret conflicting results from DSC compatibility studies (e.g., cellulose vs. glicocol mixtures)?

Methodological Answer: Factor analysis (FA) of DSC thermograms reduces ambiguity by grouping mixtures with similar thermal behavior. For instance, cellulose-theophylline clusters indicate compatibility, while glicocol mixtures may show outlier behavior due to hydrogen-bonding interference .

Q. Why do some clinical studies report sustained sinus rhythm with theophylline post-heart transplant, while others require pacemaker implantation?

Methodological Answer: Retrospective cohort analyses (e.g., ) suggest patient-specific factors (e.g., age >50, graft rejection history) influence outcomes. Use logistic regression to identify covariates (e.g., dose thresholds >350 mg/day) predictive of pacemaker-free survival .

Experimental Design Considerations

Q. How to optimize neonatal theophylline dosing in preterm infants?

Methodological Answer: Implement loading doses (5 mg/kg) followed by maintenance doses (1.1–2.3 mg/kg every 12h), adjusted for gestational age (26–38 weeks). Validate via PBPK models accounting for immature CYP1A2 activity and caffeine metabolite formation .

Q. What trial designs are robust for evaluating theophylline’s anti-inflammatory effects in COPD?

Methodological Answer: Use randomized controlled trials (RCTs) with 1-year follow-up (e.g., ). Primary endpoints should include exacerbation rates (adjusted IRR), while secondary endpoints assess quality of life (QoL) via St. George’s Respiratory Questionnaire (SGRQ). Account for dropouts (>2%) in intention-to-treat (ITT) analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.